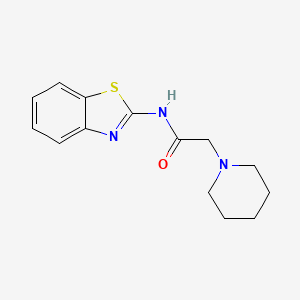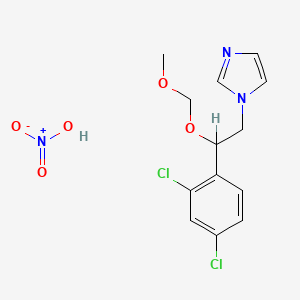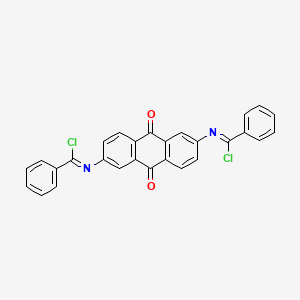![molecular formula C28H40P2 B14474557 (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] CAS No. 72144-83-3](/img/structure/B14474557.png)
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is an organophosphorus compound that features a butane-1,4-diyl backbone with two cyclohexyl(phenyl)phosphane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] typically involves the reaction of butane-1,4-diyl dihalides with cyclohexyl(phenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine hydrides.
科学的研究の応用
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism by which (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s phosphane groups play a crucial role in these interactions, facilitating the formation of strong bonds with metal centers and other electrophilic species.
類似化合物との比較
Similar Compounds
(Butane-1,4-diyl)bis(diphenylphosphane): Similar structure but with diphenylphosphane groups instead of cyclohexyl(phenyl)phosphane.
(Butane-1,4-diyl)bis[diethylphosphane]: Features diethylphosphane groups, leading to different chemical properties and reactivity.
Uniqueness
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is unique due to the presence of cyclohexyl groups, which impart steric hindrance and influence the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
72144-83-3 |
|---|---|
分子式 |
C28H40P2 |
分子量 |
438.6 g/mol |
IUPAC名 |
cyclohexyl-[4-[cyclohexyl(phenyl)phosphanyl]butyl]-phenylphosphane |
InChI |
InChI=1S/C28H40P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1,3,5-6,9-10,15-16,19-20,26,28H,2,4,7-8,11-14,17-18,21-24H2 |
InChIキー |
DQMMJGSYQGODRH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)

![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)



![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)

